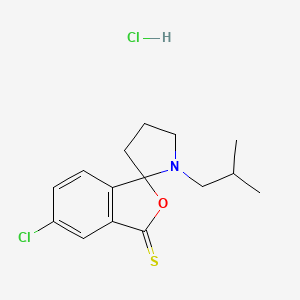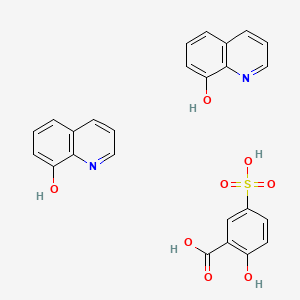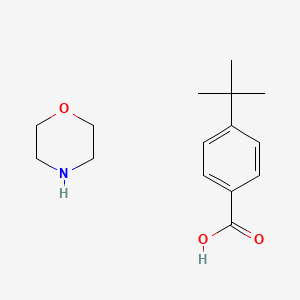
benzyl-hexadecyl-dimethylazanium;4-octylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-hexadecyl-dimethylazanium;4-octylphenolate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to disrupt cell membranes and its antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-hexadecyl-dimethylazanium;4-octylphenolate typically involves the quaternization of hexadecylamine with benzyl chloride, followed by the reaction with 4-octylphenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through crystallization or distillation to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-hexadecyl-dimethylazanium;4-octylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halides like sodium chloride or potassium bromide are typical reagents.
Major Products
The major products formed from these reactions include various substituted ammonium compounds and phenol derivatives .
Applications De Recherche Scientifique
Benzyl-hexadecyl-dimethylazanium;4-octylphenolate is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: Its antimicrobial properties make it useful in studying bacterial and fungal cell membranes.
Medicine: It is explored for its potential use in antiseptic formulations.
Industry: It is used in the formulation of detergents and disinfectants.
Mécanisme D'action
The compound exerts its effects primarily through its ability to disrupt cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This mechanism is particularly effective against bacteria and fungi .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
93981-92-1 |
|---|---|
Formule moléculaire |
C39H67NO |
Poids moléculaire |
566.0 g/mol |
Nom IUPAC |
benzyl-hexadecyl-dimethylazanium;4-octylphenolate |
InChI |
InChI=1S/C25H46N.C14H22O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h17-19,21-22H,4-16,20,23-24H2,1-3H3;9-12,15H,2-8H2,1H3/q+1;/p-1 |
Clé InChI |
PQFFCFZRCXZJQS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CCCCCCCCC1=CC=C(C=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)






![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
